Mitoxantrone Mitoxantrone Mitoxantrone is a dihydroxyanthraquinone that is 1,4-dihydroxy-9,10-anthraquinone which is substituted by 6-hydroxy-1,4-diazahexyl groups at positions 5 and 8. It has a role as an antineoplastic agent and an analgesic.
An anthracenedione-derived antineoplastic agent.
Mitoxantrone is a Topoisomerase Inhibitor. The mechanism of action of mitoxantrone is as a Topoisomerase Inhibitor.
Mitoxantrone is an antineoplastic antibiotic that is used in the treatment of acute leukemia, lymphoma, and prostate and breast cancer, but also for late stage, severe multiple sclerosis. Mitoxantrone therapy is often accompanied by mild to moderate elevations in serum aminotransferase levels, but in typical doses it rarely causes clinically apparent, acute liver injury.
Mitoxantrone is an anthracenedione antibiotic with antineoplastic activity. Mitoxantrone intercalates into and crosslinks DNA, thereby disrupting DNA and RNA replication. This agent also binds to topoisomerase II, resulting in DNA strand breaks and inhibition of DNA repair. Mitoxantrone is less cardiotoxic compared to doxorubicin.
Mitoxantrone is only found in individuals that have used or taken this drug. It is an anthracenedione-derived antineoplastic agent. Mitoxantrone, a DNA-reactive agent that intercalates into deoxyribonucleic acid (DNA) through hydrogen bonding, causes crosslinks and strand breaks. Mitoxantrone also interferes with ribonucleic acid (RNA) and is a potent inhibitor of topoisomerase II, an enzyme responsible for uncoiling and repairing damaged DNA. It has a cytocidal effect on both proliferating and nonproliferating cultured human cells, suggesting lack of cell cycle phase specificity.
See also: Mitoxantrone Hydrochloride (has salt form).
Brand Name: Vulcanchem
CAS No.: 65271-80-9
VCID: VC20750023
InChI: InChI=1S/C22H28N4O6/c27-11-9-23-5-7-25-13-1-2-14(26-8-6-24-10-12-28)18-17(13)21(31)19-15(29)3-4-16(30)20(19)22(18)32/h1-4,23-30H,5-12H2
SMILES: C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCCO
Molecular Formula: C22H28N4O6
Molecular Weight: 444.5 g/mol

Mitoxantrone

CAS No.: 65271-80-9

VCID: VC20750023

Molecular Formula: C22H28N4O6

Molecular Weight: 444.5 g/mol

* For research use only. Not for human or veterinary use.

Mitoxantrone - 65271-80-9

Description

What is Mitoxantrone?

Mitoxantrone is an antineoplastic agent belonging to the anthracenedione class of drugs . Marketed under the trade name Novantrone, it is approved for use in treating certain types of cancer and multiple sclerosis (MS) . Specifically, it is used in the treatment of acute non-lymphocytic leukemia in adults and as a palliative treatment for advanced hormone-refractory prostate cancer . For MS, mitoxantrone is used to slow the progression of secondary-progressive, relapsing-remitting, and progressive-relapsing forms of the disease .

Chemical and Physical Data

Mitoxantrone has a molecular formula of C22H28N4O6 and a molar mass of 444.488 g/mol . It functions as a DNA-reactive agent, intercalating into deoxyribonucleic acid (DNA) through hydrogen bonding, which results in crosslinks and strand breaks .

Mechanism of Action

Mitoxantrone's mechanism of action involves several key processes :

  • DNA Interaction: It intercalates into DNA, disrupting its structure and function .

  • RNA Interference: Mitoxantrone interferes with ribonucleic acid (RNA) .

  • Topoisomerase II Inhibition: It is a potent inhibitor of topoisomerase II, an enzyme crucial for DNA repair . By blocking topoisomerase II, mitoxantrone prevents the uncoiling and repair of damaged DNA, leading to cell death .

  • Cytocidal Effects: Mitoxantrone has a cytocidal effect on both proliferating and nonproliferating cultured human cells, suggesting a lack of cell cycle phase specificity .

  • Immunomodulatory Effects: In vitro, mitoxantrone inhibits the proliferation of B cells, T cells, and macrophages, impairs antigen presentation, and reduces the secretion of interferon gamma, TNFα, and IL-2 .

Uses in Cancer Treatment

Mitoxantrone is used in cancer treatment for the following conditions :

  • Acute Non-Lymphocytic Leukemia: Approved for use with other drugs in adults .

  • Prostate Cancer: Used as a palliative treatment for patients with advanced hormone-refractory disease .
    It has also been studied for the treatment of other types of cancer .

Uses in Multiple Sclerosis (MS) Treatment

Mitoxantrone is used to treat aggressive forms of MS :

  • Secondary-Progressive MS: Effective in slowing the progression of the disease .

  • Relapsing-Remitting MS: Extends the time between relapses .

  • Progressive-Relapsing MS: Helps manage the progression and relapses .
    A study involving 194 patients with worsening relapsing-remitting or secondary progressive MS showed that mitoxantrone at a dosage of 12 mg/m2 every three months for 24 months reduced the progression of disability and clinical exacerbations .

Research Findings and Clinical Trials

  • Efficacy in Aggressive Relapsing-Remitting MS: A study of 100 patients with aggressive relapsing-remitting MS treated with mitoxantrone (20 mg monthly combined with methylprednisolone 1 g for 6 months) showed a 91% reduction in the annual relapse rate (ARR) during the 12 months following the initiation of mitoxantrone. 78% of patients remained relapse-free, and MRI activity was reduced by 89% .

  • Long-Term Benefits: The same study reported that the reduction in ARR was sustained for up to 5 years (0.29-0.42), with a median time to the first relapse of 2.8 years. Disability remained improved after 5 years. Younger age and lower EDSS (Expanded Disability Status Scale) score at the start of mitoxantrone treatment were predictive of better treatment response .

  • Neuromyelitis Optica: A study suggests a beneficial effect of mitoxantrone treatment for relapsing neuromyelitis optica .

Adverse Effects

Mitoxantrone may cause several adverse reactions :

  • Nausea and Vomiting

  • Hair Loss

  • Immunosuppression

  • Heart Damage: Cardiomyopathy is a significant concern due to its irreversible nature . Regular monitoring with echocardiograms or MUGA scans is recommended .
    Due to the risk of cardiomyopathy, there is a limit on the cumulative lifetime dose based on body surface area in MS patients . In clinical trials, some patients experienced an asymptomatic decrease in left ventricular ejection fraction .

Dosage and Administration

In the treatment of multiple sclerosis, Mitoxantrone is administered intravenously, typically at a dose of 12 mg/m2 every 3 months . The cumulative lifetime dose is limited to mitigate the risk of cardiotoxicity .

CAS No. 65271-80-9
Product Name Mitoxantrone
Molecular Formula C22H28N4O6
Molecular Weight 444.5 g/mol
IUPAC Name 1,4-dihydroxy-5,8-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione
Standard InChI InChI=1S/C22H28N4O6/c27-11-9-23-5-7-25-13-1-2-14(26-8-6-24-10-12-28)18-17(13)21(31)19-15(29)3-4-16(30)20(19)22(18)32/h1-4,23-30H,5-12H2
Standard InChIKey KKZJGLLVHKMTCM-UHFFFAOYSA-N
SMILES C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCCO
Canonical SMILES C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCCO
Colorform Blue-black solid from water ethanol
Melting Point 203-5 °C
Physical Description Liquid
Related CAS 70476-82-3 (hydrochloride)
70711-41-0 (acetate)
Shelf Life Mitoxantrone HCl is not photolabile. Exposure of the product to direct sunlight for one month caused no change in its appearance or potency. Mitoxantrone HCl 0.2 mg/ml in sodium chloride 0.9% in polypropylene syringes is reported to be stable for 28 days at 4 & 20 °C & for 24 hr at 37 °C. Mitoxantrone HCl 2 mg/ml in glass vials & drawn into 12 ml plastic syringes exhibited no visual changes & little or no loss by HPLC when stored for 42 days at 4 & 23 °C. ... Mitoxantrone HCl 0.2 mg/ml in sterile water for injection was stable in Parker Micropump PVC reservoirs for 14 days at 4 & 37 °C, exhibiting no loss by HPLC. Mitoxantrone HCl was cultured with human lymphoblasts to determine whether its cytotoxic activity was retained. The soln retained cytotoxicity for 24 hr at 4 °C & room temp. The pH range of max stability is 2-4.5. Mitoxantrone HCl was unstable when the pH was increased to 7.4.
Degradation rate constants were affected by ionic strength. Incorporation of propylene glycol or polyethylene glycol in pH 4.01 solution increased drug stability at 50DGC.
Solubility 7.34e-01 g/L
Synonyms Acetate, Mitoxantrone
CL 232325
CL-232325
CL232325
DHAQ
Hydrochloride, Mitoxantrone
Mitoxantrone
Mitoxantrone Acetate
Mitoxantrone Hydrochloride
Mitozantrone
Mitroxone
Novantron
Novantrone
NSC 279836
NSC 287836
NSC 299195
NSC 301739
NSC 301739D
NSC-279836
NSC-287836
NSC-299195
NSC-301739
NSC-301739D
NSC279836
NSC287836
NSC299195
NSC301739
NSC301739D
Onkotrone
Pralifan
Ralenova
Reference Fox EJ: Management of worsening multiple sclerosis with mitoxantrone: a review. Clin Ther. 2006 Apr;28(4):461-74. [PMID:16750460]
Rodnina et al. Selective compounds define Hsp90 as a major inhibitor of apoptosis in small cell lung cancer. Nature Chemical Biology, doi: 10.1038/NChemBio.2007.10, published online 1 July 2007. http://www.nature.com/naturechemicalbiology
Stelzer et al. Discovery of selective bioactive small molecules by targeting an RNA dynamic ensemble. Nature Chemical Biology, doi: 10.1038/nchembio.596, published online 26 June 2011 http://www.nature.com/naturechemicalbiology
PubChem Compound 4212
Last Modified Sep 13 2023

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